



Application Notes and Protocols: Inobrodib in Castrate-Resistant Prostate Cancer (CRPC) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Inobrodib | |
| Cat. No.: | B606545 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Inobrodib** (also known as CCS1477) is an orally active, first-in-class small molecule that selectively inhibits the bromodomains of the homologous transcriptional co-activators p300 (E1A binding protein) and CREB-binding protein (CBP).[1][2][3] In castrate-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of disease progression, often through AR amplification, mutation, or the expression of splice variants like AR-V7. The proteins p300 and CBP function as critical co-activators for the AR, making their inhibition a compelling therapeutic strategy.[4][5] **Inobrodib** disrupts p300/CBP function, leading to the downregulation of key oncogenic signaling pathways, including those driven by AR and c-MYC.[1][4][5] These notes provide an overview of **Inobrodib**'s mechanism, preclinical data, and detailed protocols for its application in CRPC studies.

Mechanism of Action

Inobrodib selectively binds to the bromodomains of p300 and CBP, preventing them from recognizing acetylated lysine residues on histones and other proteins.[5] This displacement of p300/CBP from chromatin, particularly at super-enhancer regions, disrupts the transcriptional machinery required for the expression of key oncogenes.[6] In the context of CRPC, this leads to reduced expression of the androgen receptor (AR), its variants (like AR-V7), and the oncogene c-MYC, thereby inhibiting tumor cell proliferation and survival.[1][4]



Caption: Inobrodib inhibits p300/CBP, disrupting AR-mediated transcription.

Preclinical Data Summary

Inobrodib has demonstrated potent and selective activity in various preclinical models of CRPC. Its efficacy has been evaluated through in vitro binding and cellular assays, as well as in vivo xenograft models.

Table 1: In Vitro Activity of Inobrodib

This table summarizes the binding affinity and cellular potency of **Inobrodib**.

| Parameter | Target/Cell Line | Value | Reference |
|--------------------------------------|------------------------------|-------------------------------------|-----------|
| Binding Affinity (Kd) | p300 | 1.3 nM | [1] |
| СВР | 1.7 nM | [1] | |
| BRD4 | 222 nM | [1] | |
| Cellular Target Engagement (IC50) | p300 (NanoBRET assay) | 19 nM | [1] |
| BRD4 (NanoBRET assay) | 1060 nM | [1] | |
| Effect on Gene Expression | 22Rv1, LNCaP95 cells | Reduces KLK2, KLK3, TMPRSS2 mRNA | [1] |
| Effect on Protein Expression | 22Rv1, LNCaP95 cells | Reduces c-MYC protein levels | [1] |
| 22Rv1 cells | Reduces AR-V7 protein levels | [1] | |

Table 2: In Vivo Efficacy of Inobrodib in CRPC Xenograft Models

This table outlines the dosing and outcomes of **Inobrodib** treatment in mouse models.

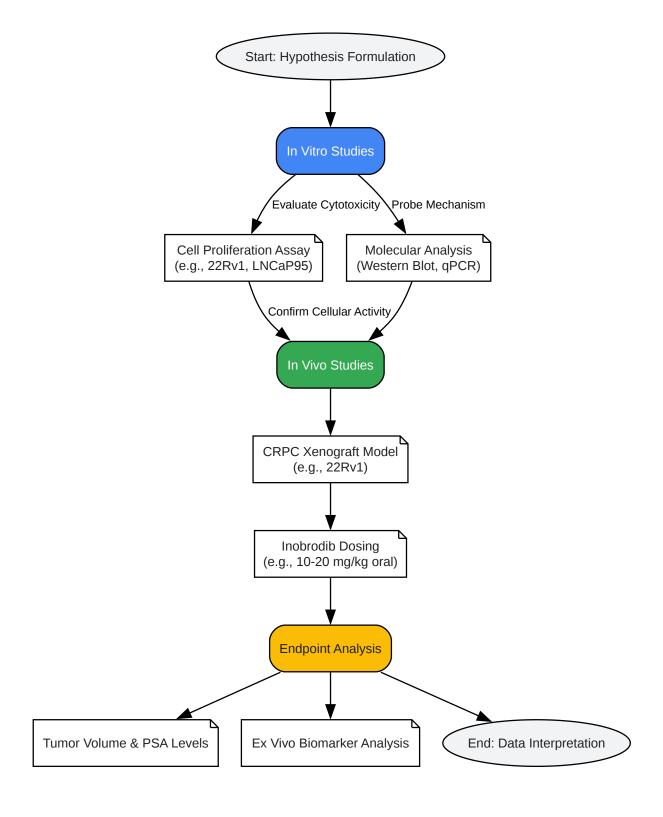


| Model | Dosing Regimen | Duration | Outcome | Reference |
|---|-------------------------------|--------------|--|-----------|
| 22Rv1 Xenograft | 10 mg/kg, oral, daily (QD) | 28 days | Tumor growth inhibition | [1][4] |
| 20 mg/kg, oral, daily (QD) | 28 days | Tumor stasis | [1][4] | |
| 30 mg/kg, oral, every other day (QoD) | 28 days | Tumor stasis | [1][4] | |
| Patient-Derived Xenograft (PDX) | 20 mg/kg, oral, daily (QD) | 8 days | Decreased AR and AR-V7 signaling; tumor growth inhibition | [1] |

Experimental Protocols

The following protocols provide a framework for studying **Inobrodib** in a laboratory setting. A general workflow is presented below.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of **Inobrodib**.

Protocol 1: In Vitro Cell Proliferation Assay



Objective: To determine the anti-proliferative effect of **Inobrodib** on CRPC cell lines (e.g., 22Rv1, LNCaP95).

Materials:

- CRPC cell lines (e.g., 22Rv1)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **Inobrodib** (CCS1477) stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
- Plate reader

Procedure:

- Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of Inobrodib in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **Inobrodib** (e.g., 0-3000 nM).[1] Include a vehicle control (DMSO only).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).



Protocol 2: Western Blot Analysis of AR and c-MYC Signaling

Objective: To assess the effect of **Inobrodib** on the protein expression of AR, AR-V7, and c-MYC.

Materials:

- CRPC cells (e.g., 22Rv1)
- · 6-well cell culture plates
- Inobrodib (CCS1477)
- RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-AR, anti-AR-V7, anti-c-MYC, anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80% confluency, treat with a relevant concentration of Inobrodib (e.g., 300 nM) or vehicle (DMSO) for 16-48 hours.[1]



- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
 Use β-actin as a loading control.
- Analysis: Quantify band intensity using software like ImageJ.

Protocol 3: In Vivo Xenograft Study in a CRPC Mouse Model

Objective: To evaluate the anti-tumor efficacy of orally administered **Inobrodib**.

Materials:

- Immunocompromised mice (e.g., male NOD/SCID gamma mice)
- 22Rv1 CRPC cells
- Matrigel



- · Inobrodib formulation for oral gavage
- Vehicle control
- · Calipers for tumor measurement
- Equipment for blood collection (for PSA analysis)

Procedure:

- Tumor Implantation: Subcutaneously inject ~2x10⁶ 22Rv1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
- Treatment Administration:
 - Treatment Group: Administer Inobrodib by oral gavage at the desired dose (e.g., 10 or 20 mg/kg daily).[1][4]
 - Control Group: Administer the vehicle on the same schedule.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
 - Monitor animal body weight and overall health.
 - Collect blood periodically via tail vein for plasma PSA analysis.
- Study Endpoint: Continue treatment for a predefined period (e.g., 28 days).[4] The study may be terminated if tumors reach a predetermined maximum size or if signs of toxicity appear.
- Analysis:
 - Plot mean tumor volume over time for each group.



- At the end of the study, excise tumors for weight measurement and ex vivo biomarker analysis (e.g., Western blot, IHC).
- Analyze plasma PSA levels.
- Perform statistical analysis (e.g., t-test, ANOVA) to determine significance. After treatment cessation, tumor regrowth can be monitored to assess the durability of the response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellcentric.com [cellcentric.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Inobrodib in Castrate-Resistant Prostate Cancer (CRPC) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#inobrodib-for-studies-of-castrate-resistant-prostate-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com